Dipentyl (1,3-dithiepan-2-ylidene)propanedioate
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Overview
Description
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is an organic compound with the molecular formula C15H26O4S2 It is a derivative of propanedioic acid, featuring a 1,3-dithiepan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with pentanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: Propanedioic acid, pentanol, and a suitable catalyst
Reaction Setup: Continuous flow reactor with temperature control
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ester groups with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature25-50°C
Reduction: Lithium aluminum hydride; temperature0-25°C
Substitution: Amines, thiols; temperature50-80°C
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1,3-dithiepan-2-ylidene)propanedioate
- Dipropyl (1,3-dithiepan-2-ylidene)propanedioate
- Dibutyl (1,3-dithiepan-2-ylidene)propanedioate
Uniqueness
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is unique due to its specific ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62280-83-5 |
---|---|
Molecular Formula |
C18H30O4S2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
dipentyl 2-(1,3-dithiepan-2-ylidene)propanedioate |
InChI |
InChI=1S/C18H30O4S2/c1-3-5-7-11-21-16(19)15(17(20)22-12-8-6-4-2)18-23-13-9-10-14-24-18/h3-14H2,1-2H3 |
InChI Key |
GPSKQLWTQORRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C1SCCCCS1)C(=O)OCCCCC |
Origin of Product |
United States |
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